molecular formula C12H16O5 B580480 Tatarinoid A CAS No. 1229005-35-9

Tatarinoid A

Cat. No.: B580480
CAS No.: 1229005-35-9
M. Wt: 240.255
InChI Key: YZDSYNUVCHNUIT-SSDOTTSWSA-N
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Mechanism of Action

Target of Action

Tatarinoid A, also known as Tatariid A or (-)-Tartarinoid A, primarily targets the central nervous system (CNS). It has been shown to interact with various receptors and enzymes involved in neurological functions, including the acetylcholinesterase (AChE) enzyme, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine .

Mode of Action

this compound inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the synaptic cleft. This inhibition enhances cholinergic transmission, which can improve cognitive functions and has potential therapeutic effects for neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound may interact with other neurotransmitter systems, contributing to its neuroprotective effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This can lead to improved memory and learning capabilities. Furthermore, this compound may influence other pathways, such as the MAPK/ERK pathway, which is involved in cell survival and neuroprotection .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed through the gastrointestinal tract and distributed throughout the body, including the CNS. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. The bioavailability of this compound is influenced by its lipophilicity, which facilitates its passage through the blood-brain barrier .

Result of Action

At the molecular level, this compound’s inhibition of acetylcholinesterase results in increased acetylcholine levels, enhancing cholinergic transmission. This can lead to improved cognitive functions, such as memory and learning. At the cellular level, this compound’s neuroprotective effects may help in reducing neuronal damage and promoting cell survival, potentially offering therapeutic benefits for neurodegenerative conditions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its stability and bioactivity. In vitro studies have shown that this compound remains stable under physiological conditions, but its efficacy can be modulated by the presence of other bioactive compounds or changes in the cellular environment .

: Source 1 : Source 2 : Source 3

Properties

IUPAC Name

(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDSYNUVCHNUIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229005-35-9
Record name (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is Tatarinoid A and where is it found?

A1: this compound is a phenylpropanoid compound isolated from the rhizome of Acorus tatarinowii, a plant traditionally used in Chinese medicine. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, these details could be found in the full text of the research articles, particularly the one focusing on the isolation and characterization of compounds from Acorus tatarinowii. []

Q3: Have there been any studies on the structure-activity relationship (SAR) of this compound?

A3: The provided abstracts don't offer specific insights into the SAR of this compound. Determining the relationship between its structure and biological activity would require systematic modifications of the molecule and subsequent evaluation of the impact on its cAMP regulatory activity or other relevant properties.

Q4: Are there efficient synthetic routes available for this compound?

A5: While the provided abstracts don't delve into the synthesis of this compound, one abstract mentions the synthesis of the related compound, Tatarinoid B. [] This suggests that similar synthetic strategies could potentially be employed for this compound.

Q5: What analytical techniques are used to characterize and quantify this compound?

A6: The research paper on Acorus tatarinowii likely employed various spectroscopic techniques to elucidate the structure of this compound, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [] Additionally, chiral HPLC or similar techniques may have been used to determine its absolute configuration.

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